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Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the
anterior pituitary gland. While its primary role is to stimulate the adrenal cortex, specific
fragments of ACTH exhibit unique biological activities independent of steroidogenesis. The
heptapeptide fragment ACTH (4-10), with the sequence Met-Glu-His-Phe-Arg-Trp-Gly,
represents the core sequence shared by all melanocortins and is a focal point of research due
to its diverse effects on the central nervous system and other tissues.[1] This technical guide
provides a comprehensive overview of the structure-activity relationship (SAR) of ACTH (4-10),
focusing on its interaction with melanocortin receptors, the influence of amino acid
modifications on its activity, and the signaling pathways it modulates.

Core Structure and Activity

The biological activity of ACTH (4-10) is primarily mediated through its interaction with
melanocortin receptors (MCRSs), a family of G protein-coupled receptors.[2] Of the five MCR
subtypes (MC1R to MC5R), ACTH (4-10) is known to be an agonist at the melanocortin-4
receptor (MC4R).[2][3] The His-Phe-Arg-Trp sequence within ACTH (4-10) is considered the
crucial "message sequence” for melanocortin receptor activation.[4]

The peptide's structure is critical for its biological function. Modifications to its amino acid
sequence can dramatically alter its binding affinity, potency, and selectivity for different MCR
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subtypes, as well as its metabolic stability.

Data Presentation: Quantitative Analysis of ACTH
Fragments and Analogs

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of
various ACTH fragments and analogs at different melanocortin receptors. These values are
essential for understanding the SAR and for the rational design of novel therapeutic agents.

Table 1: Binding Affinities (Ki, nM) of ACTH Fragments at Melanocortin Receptors

Peptide MC1R MC3R MC4R MC5R
a-MSH 0.113 44.7 357 2440
ACTH(1-39) 2.95 409 4060 12000
ACTH(1-24) 0.38 20.3 207 1000
ACTH(1-17) 0.28 21.6 185 1140
ACTH(1-14) 0.36 28.5 275 1380
ACTH(6-24) 16.2 1130 11200 >100000

Data compiled from Schitth et al. (1997).[5] Ki values were determined by competitive
displacement of [1251-Tyr2][Nle4,D-Phe7]a-MSH.

Table 2: Functional Potency (EC50, nM) of ACTH Peptides at the Human Melanocortin-1
Receptor (h(MC1R)
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Peptide EC50 (nM)
ACTH(1-17) Most Potent
o-MSH Potent
ACTH(1-39) Less Potent
Desacetyl a-MSH Less Potent
Acetylated ACTH(1-10) Less Potent
ACTH(1-10) Least Potent

Data compiled from Wakamatsu et al. (1997), indicating the rank order of potency in stimulating
adenylate cyclase in HEK 293 cells transfected with the hMC1R.[6] Absolute EC50 values were
not provided in the source.

Table 3: Binding Affinities (Ki, nM) and Functional Potencies (EC50, nM) of ACTH Analogs at
Human Melanocortin Receptors

Peptide Receptor Ki (nM) EC50 (nM)
NDP-a-MSH hMC1R 0.8+0.1 1.0+0.2
hMC3R 6.1+0.6 0.6+0.1
hMC4R 3.9+04 1.3+0.2
NDNal(2")7-ACTH(1-

hMC3R 59+0.8 8315
24)
hMC4R 3.8+x0.1 134 + 32
NDNal(2")7-ACTH(1-

hMC3R 15+3 150 £ 25
17)
hMC4R 12+ 2 210+ 35

Data compiled from Yang et al. (2009).[7][8] NDP-a-MSH is a potent synthetic melanocortin
agonist. NDNal(2")7 indicates the substitution of Phe at position 7 with D-2'-Naphthylalanine.
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Structure-Activity Relationship of Key Analogs
Semax (ACTH(4-7)PGP)

Semax is a synthetic analog of ACTH(4-10) with the sequence Met-Glu-His-Phe-Pro-Gly-Pro.
The C-terminal Pro-Gly-Pro tripeptide was added to increase its resistance to enzymatic
degradation.[9] Semax has demonstrated neuroprotective, nootropic, and anxiolytic properties.
[9] While its exact binding profile to all melanocortin receptors is not fully elucidated in
comparative tables, it is theorized to interact with melanocortin receptor pathways, potentially
as an antagonist or partial agonist at MC4R and MC5R, thereby influencing CAMP signaling.
[10]

ORG 2766 (Met(O2)-Glu-His-Phe-D-Lys-Phe)

ORG 2766 is a metabolically stable analog of ACTH(4-9). Studies have shown that it binds to
Schwann cells and can increase intracellular cAMP levels.[11] This suggests an interaction with
Gs-coupled receptors, which is characteristic of melanocortin receptors. However, detailed
binding affinity and functional potency data across the different MCR subtypes are not readily
available in a comparative format.

Experimental Protocols
Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to
displace a radiolabeled ligand from the target receptor.

1. Materials:

e Cell Membranes: Membranes prepared from cells (e.g., HEK293 or CHO) stably or
transiently expressing the melanocortin receptor of interest (MC1R, MC3R, MC4R, or
MC5R).

o Radioligand: Typically [1251]-[Nle4, D-Phe7]a-MSH ([1251]-NDP-a-MSH), a high-affinity, non-
selective melanocortin receptor agonist.

o Assay Buffer: e.g., 25 mM HEPES, pH 7.4, containing MgCl2, CaCl2, and a protease
inhibitor cocktail.
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e Test Compounds: ACTH (4-10) and its analogs at various concentrations.

» Non-specific Binding Control: A high concentration of a non-labeled potent agonist (e.g., 1
MM NDP-a-MSH).

« Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.
» Scintillation Counter: For quantifying radioactivity.
2. Procedure:

» Membrane Preparation: Cell membranes are prepared by homogenization and differential
centrifugation of cultured cells expressing the target receptor. The protein concentration of
the membrane preparation is determined.

o Assay Setup: In a 96-well plate, incubate a fixed amount of cell membrane protein with a
constant concentration of the radioligand (e.g., 0.1 nM [1251]-NDP-a-MSH) and varying
concentrations of the unlabeled test compound.

 Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time
(e.g., 60-90 minutes) to reach binding equilibrium.

o Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by
vacuum filtration through glass fiber filters. The filters are then washed with ice-cold assay
buffer to remove non-specifically bound radioligand.

» Quantification: The radioactivity retained on the filters is measured using a gamma or
scintillation counter.

» Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (IC50) is determined by non-linear regression analysis of the
competition curve. The Ki value is then calculated from the IC50 value using the Cheng-
Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand
and Kd is its dissociation constant for the receptor.[12]

cAMP Functional Assay
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This assay measures the ability of a compound to stimulate or inhibit the production of cyclic
adenosine monophosphate (cCAMP), a second messenger generated upon the activation of Gs-
coupled receptors like the melanocortin receptors.

1. Materials:

e Cells: HEK293 or CHO cells stably or transiently expressing the melanocortin receptor of
interest.

e Cell Culture Medium: Appropriate medium for cell culture (e.g., DMEM).

o Stimulation Buffer: A buffer such as Hanks' Balanced Salt Solution (HBSS) or serum-free
medium, often supplemented with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to
prevent cAMP degradation.

e Test Compounds: ACTH (4-10) and its analogs at various concentrations.

o CAMP Detection Kit: Commercially available kits for measuring cCAMP levels (e.g., HTRF,
AlphaScreen, or ELISA-based kits).

e Microplate Reader: A plate reader compatible with the chosen cAMP detection kit.

2. Procedure:

o Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere and grow
overnight.

o Compound Preparation: Prepare serial dilutions of the test compounds in the stimulation
buffer.

o Cell Stimulation: Remove the cell culture medium and add the compound dilutions to the
cells. Incubate for a specific time (e.g., 30-60 minutes) at 37°C.

o Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP
concentration according to the manufacturer's protocol for the specific CAMP detection kit
being used.
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» Data Analysis: Plot the cAMP concentration as a function of the test compound
concentration. Determine the EC50 value (the concentration of the compound that produces
50% of the maximal response) by non-linear regression analysis of the dose-response curve.

Signaling Pathways

Activation of melanocortin receptors by ACTH (4-10) and its analogs primarily initiates the Gs-
adenylyl cyclase-cAMP signaling cascade. This pathway plays a crucial role in mediating the
various physiological effects of these peptides.

'ACTH(4-10) / Analog
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Figure 1. Canonical cAMP signaling pathway activated by ACTH(4-10) and its analogs.

Experimental Workflow Visualization
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The following diagram illustrates the general workflow for a competitive radioligand binding
assay, a key experiment for determining the binding affinity of ACTH (4-10) analogs.
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Figure 2. General workflow for a competitive radioligand binding assay.

Conclusion

The structure-activity relationship of ACTH (4-10) is a complex and multifaceted field of study.
The core heptapeptide sequence serves as a template for a wide range of biological activities,
primarily mediated through the melanocortin receptor system. Understanding the quantitative
aspects of ligand-receptor interactions and the downstream signaling pathways is crucial for
the development of novel therapeutics targeting a variety of conditions, from
neurodegenerative diseases to metabolic disorders. This technical guide provides a
foundational understanding of the SAR of ACTH (4-10) and its analogs, offering valuable
insights for researchers and drug development professionals in this dynamic area of peptide
research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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